1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-12(8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFDGFSMIICWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482875-99-9 | |
| Record name | 1-((tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-((tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is in the field of medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound can serve as an intermediate in the synthesis of cyclic peptides, which have shown promise in drug development due to their stability and biological activity.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides that exhibit high affinity for specific biological targets, indicating the compound's utility in developing new therapeutics .
Organic Synthesis
The compound can also be utilized as a versatile intermediate in organic synthesis, facilitating the formation of more complex molecules.
Synthesis of Novel Compounds
Researchers have employed this compound in synthetic pathways to create novel compounds with unique properties.
Data Table: Synthetic Pathways Utilizing the Compound
Biochemical Applications
The compound's structure allows it to interact with various biological systems, making it a candidate for biochemical studies.
Enzyme Inhibition Studies
Preliminary studies indicate that derivatives of this compound may act as enzyme inhibitors, which can be crucial for developing treatments for diseases where enzyme activity is dysregulated.
Case Study :
Research published in Biochemical Pharmacology explored how modifications to the cyclopentane structure can enhance inhibitory activity against specific enzymes implicated in cancer progression .
Mechanism of Action
The mechanism by which 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid exerts its effects involves its reactivity as a protecting group and its structural features. The Boc group protects the amino group from unwanted reactions, while the carboxylic acid group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopentane vs. Cyclopropane Cores
Substituent Effects
- Boc-Protected Amino Group: Enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling, unlike the free amine in 1-amino-2-hydroxycyclopentanecarboxylic acid .
- Methyl vs. Hydroxyl Groups : The methyl group in the target compound increases hydrophobicity, which may improve blood-brain barrier penetration compared to hydroxyl-containing analogs .
Stereochemical Considerations
- The target compound’s stereochemistry is unspecified in available data, whereas derivatives like (1S,3R)-3-Boc-amino-1-isopropylcyclopentanecarboxylic acid are synthesized with precise stereocontrol for chiral drug intermediates .
Biological Activity
1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid (Boc-Amino acid) is a compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and as a building block in peptide synthesis. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 1860337-63-8
- Structure :
- The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Mechanisms of Biological Activity
The biological activity of Boc-amino acids can be attributed to their role as amino acid analogs and their influence on protein synthesis. They can affect various cellular processes, including:
- Transport Mechanisms : Studies indicate that similar compounds are transported via specific amino acid transport systems (e.g., system L and system ASC) in various cell types such as glioblastoma and prostate carcinoma cells .
- Inhibition Studies : Competitive uptake inhibition experiments have shown that certain amino acid derivatives can significantly inhibit cellular uptake pathways, suggesting their potential as therapeutic agents .
Case Study 1: Cellular Uptake and Inhibition
A study investigated the uptake of fluorinated cyclopentane carboxylic acids in gliosarcoma cells. The results demonstrated that the uptake of these compounds was significantly inhibited by specific transport inhibitors, indicating their reliance on amino acid transport systems for cellular entry. The inhibition rates were quantified as follows:
| Cell Line | Inhibitor | Uptake Inhibition (%) |
|---|---|---|
| 9L Gliosarcoma | BCH | 83 |
| U87 ΔEGFR Glioblastoma | BCH | 67 |
| DU145 Prostate Carcinoma | BCH | 94 |
This data suggests that Boc-amino acids may serve as effective tools for modulating amino acid transport in cancer cells .
Case Study 2: Synthesis and Application in Drug Development
Research has explored the synthesis of various Boc-protected amino acids, including Boc-Amino acids, for use in peptide synthesis. These compounds are critical in developing peptide-based drugs due to their stability and ease of manipulation during chemical reactions. For instance, the synthesis of cyclic peptides often utilizes Boc-protected amino acids to ensure proper folding and activity of the resulting peptides .
Comparative Analysis with Other Amino Acid Derivatives
| Compound Name | CAS No. | Structure Type | Biological Activity |
|---|---|---|---|
| This compound | 1860337-63-8 | Cyclic | Modulates amino acid transport |
| (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 24277-38-1 | Linear | Potential anti-cancer properties |
| 4-fluorocyclopentane-1-carboxylic Acid | Not available | Cyclic | PET imaging agent; targets tumor cells |
Q & A
(Basic) How can researchers optimize the synthesis of 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid to improve yield and purity?
Answer:
The synthesis typically involves Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Key optimization steps include:
- Solvent Selection : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve both Boc₂O and the starting material .
- Temperature Control : Reactions performed at room temperature minimize side reactions (e.g., premature deprotection) .
- Scale-Up Strategies : For large-scale production, continuous flow reactors enhance efficiency and reduce batch-to-batch variability by improving mixing and heat transfer .
- Purification : Flash chromatography or recrystallization in ethyl acetate/hexane mixtures ensures high purity (>95%) .
(Advanced) What strategies are effective for controlling stereochemistry during the synthesis of Boc-protected cyclopentanecarboxylic acid derivatives?
Answer:
Stereochemical control is critical due to the compound’s chiral centers. Advanced methods include:
- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials to enforce desired configurations during cyclopentane ring formation .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of intermediate alkenes .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze stereoisomers, enriching the desired enantiomer .
- Crystallization-Induced Diastereomer Resolution : Introducing a chiral counterion (e.g., cinchona alkaloids) facilitates selective crystallization .
(Basic) What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopentane backbone .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects diastereomers .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 244.18 .
- X-Ray Crystallography : Resolves absolute configuration for chiral centers in single crystals .
(Advanced) How can researchers resolve contradictory data regarding the Boc group’s stability in different solvent systems?
Answer:
Contradictions often arise from solvent polarity and pH variations:
- Acidic Conditions : Boc deprotection occurs rapidly in trifluoroacetic acid (TFA)/DCM (1:1), but stability in mild acids (e.g., acetic acid) depends on solvent choice .
- Protic vs. Aprotic Solvents : In methanol, trace water accelerates hydrolysis, while DCM stabilizes the Boc group .
- Systematic Studies : Use kinetic assays (e.g., UV-Vis monitoring at 270 nm for Boc cleavage) to compare degradation rates across solvents .
- Computational Modeling : DFT calculations predict protonation sites and transition states to explain solvent-dependent stability .
(Basic) What are the primary applications of this compound in peptide synthesis and medicinal chemistry?
Answer:
- Peptide Backbone Modification : Incorporates constrained cyclopentane motifs to enhance peptide stability against proteolysis .
- Boc Deprotection : Serves as a protected intermediate; TFA-mediated deprotection yields free amines for further coupling .
- Scaffold for Bioactive Molecules : Functionalized via amidation or esterification to create protease inhibitors or GPCR ligands .
(Advanced) What advanced computational methods are used to predict the conformational behavior of this compound in solution?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in explicit solvents (e.g., water, DMSO) to analyze ring puckering and Boc group orientation .
- Density Functional Theory (DFT) : Calculate energy barriers for cyclopentane ring flipping (~5–10 kcal/mol) and Boc group rotation .
- NOE Restraints in NMR : Combine with MD to validate dominant conformers in solution .
- Free Energy Perturbation (FEP) : Predicts binding affinities when docked into target proteins (e.g., angiotensin-converting enzyme) .
(Advanced) How does the methyl substituent at the 2-position influence the compound’s reactivity and steric interactions?
Answer:
The methyl group introduces steric hindrance, affecting:
- Amination Reactions : Slows nucleophilic substitution at the adjacent amino group; bulkier amines (e.g., isopropylamine) require elevated temperatures .
- Esterification : Methyl proximity directs ester formation to the less hindered carboxylic acid position .
- Enzymatic Recognition : Steric clashes reduce binding to proteases, enhancing metabolic stability in drug candidates .
(Basic) What precautions are necessary when handling this compound in laboratory settings?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles; the compound may irritate eyes and skin .
- Waste Disposal : Quench with aqueous sodium bicarbonate before disposal to neutralize acidic byproducts .
(Advanced) How can researchers validate conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Solubility Screening : Use nephelometry to quantify solubility in solvents like DMSO, methanol, and toluene .
- Hansen Solubility Parameters : Compare experimental data with HSPiP software predictions to identify mismatches .
- Co-Solvent Systems : Test binary mixtures (e.g., DCM/methanol) to enhance solubility for reaction optimization .
(Advanced) What role does this compound play in studying enzyme-substrate interactions via biophysical methods?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with proteases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with target enzymes .
- Fluorescence Quenching : Monitor tryptophan residue changes in enzymes upon binding to assess conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
